1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid
Description
This compound is a fully hydrogenated (dodecahydro) derivative of phenanthrene, a tricyclic aromatic hydrocarbon, with two carboxylic acid groups at positions 9 and 10. The saturation of all three rings imparts unique steric and electronic properties, distinguishing it from partially hydrogenated or aromatic analogs.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9,10-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c17-15(18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)20/h11-14H,1-8H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMRIPCEFWJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3C(C(C2C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965316 | |
| Record name | 1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51037-21-9 | |
| Record name | NSC159440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of phenanthrene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. The resulting dodecahydrophenanthrene intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the desired positions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid groups into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Analysis
- Carboxylic Acid Reactivity : The target compound’s free carboxylic acids enable typical reactions like esterification, amidation, or salt formation. In contrast, anhydrides (e.g., 9,10-diphenylanthracene-2,3-dicarboxylic anhydride) are more reactive toward nucleophiles .
- Electronic Effects : Compounds with electron-withdrawing groups (e.g., dioxo in CAS 38366-35-7) exhibit stronger acidity (lower pKa) compared to the target compound .
Physical and Chemical Properties
Table 2: Comparative Properties
| Property | Target Compound | 9,10-Diphenylanthracene-2,3-dicarboxylic anhydride | 9,10-Dihydro-9,10-[1,2]benzenoanthracene-tetracarboxylic acid |
|---|---|---|---|
| Solubility | Moderate in polar solvents (e.g., DMSO) | Low (aromatic core) | High (due to four COOH groups) |
| Melting Point | Not reported | >250°C (anhydride stability) | >300°C (high polarity) |
| Stability | High (saturated backbone) | Moderate (anhydride hydrolysis risk) | Moderate (acid-sensitive) |
Biological Activity
1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydrophenanthrene-9,10-dicarboxylic acid is a complex polycyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound is characterized by its dodecahydrophenanthrene backbone with two carboxylic acid groups at the 9 and 10 positions. This structure contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including cytotoxicity against cancer cell lines. The biological activity of this compound can be summarized as follows:
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and interference with cellular functions such as the cell cycle and inflammation.
Cytotoxic Activity
A study focused on the cytotoxic effects of similar dicarboxylic acids revealed that derivatives exhibited significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values ranged from 42 µg/ml to over 500 µg/ml depending on the cell line and concentration used .
| Cell Line | IC50 (µg/ml) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
This data indicates that while the compound shows promising cytotoxicity against cancer cells (HepG2 and MCF-7), it has a significantly lower impact on normal cell lines (HaCaT and NIH 3T3), suggesting a degree of selectivity that is desirable in anticancer agents.
Mechanistic Insights
The mechanism underlying the observed cytotoxicity appears to involve apoptosis induction. Microscopic examination of treated cells showed morphological changes consistent with apoptotic processes. This suggests that the compound may affect key signaling pathways involved in cell survival and proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
